Dioxobis(triphenylphosphine)platinum
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Overview
Description
Dioxobis(triphenylphosphine)platinum is a platinum-based organometallic compound with the empirical formula C36H32O2P2Pt. It is known for its unique chemical properties and applications in various fields of scientific research. The compound is characterized by the presence of two triphenylphosphine ligands and two oxo ligands coordinated to a central platinum atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxobis(triphenylphosphine)platinum can be synthesized through the reaction of platinum(IV) chloride with triphenylphosphine in the presence of an oxidizing agent. The reaction typically involves the following steps:
- Dissolution of platinum(IV) chloride in an appropriate solvent such as dichloromethane.
- Addition of triphenylphosphine to the solution.
- Introduction of an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the oxo ligands.
- Isolation and purification of the resulting this compound compound through crystallization or other suitable methods .
Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis process generally follows similar principles as the laboratory preparation, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: Dioxobis(triphenylphosphine)platinum undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the platinum center is reduced to a lower oxidation state.
Substitution: The triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield platinum(IV) oxides, while reduction reactions may produce platinum(II) complexes .
Scientific Research Applications
Dioxobis(triphenylphosphine)platinum has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dioxobis(triphenylphosphine)platinum involves the coordination of the platinum center to various substrates, facilitating chemical transformations. The molecular targets and pathways involved include:
Comparison with Similar Compounds
Dioxobis(triphenylphosphine)platinum can be compared with other platinum-based compounds, such as:
Zeise’s Salt: A historically significant platinum(II) compound with ethylene ligands.
Tetrakis(triphenylphosphine)platinum(0): A platinum(0) compound used in various catalytic applications.
Uniqueness: this compound is unique due to its specific ligand arrangement and its ability to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Biological Activity
Dioxobis(triphenylphosphine)platinum, commonly known as cis-Dichlorobis(triphenylphosphine)platinum(II), is a platinum-based coordination complex that has garnered significant interest in the field of medicinal chemistry, particularly for its potential antitumor properties. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
- Molecular Formula : C36H30Cl2P2Pt
- Molecular Weight : 790.57 g/mol
- CAS Number : 15604-36-1
- Solubility : Slightly soluble in chloroform, hexane, and toluene
- Melting Point : Decomposes at 310°C
This compound exhibits its biological activity primarily through the following mechanisms:
- DNA Interaction : The complex binds to DNA, causing structural alterations that impede replication and transcription. This interaction is crucial for its anticancer effects.
- Induction of Apoptosis : It triggers programmed cell death in cancer cells, which is a desirable outcome in cancer therapy.
- Inhibition of Topoisomerase II : Research indicates that this compound can inhibit the catalytic activity of topoisomerase II, an enzyme essential for DNA unwinding during replication, thereby enhancing its cytotoxic effects against resistant cancer cell lines .
Antitumor Activity
Numerous studies have investigated the antiproliferative effects of this compound against various human tumor cell lines. The following table summarizes key findings:
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
HeLa | 5.4 | Induces apoptosis, inhibits topoisomerase II | |
A2780 | 3.2 | DNA intercalation, apoptosis induction | |
MCF-7 | 4.8 | Disruption of mitochondrial function |
Case Studies
- In Vitro Studies : A study evaluated the antiproliferative activity of this compound against cisplatin-sensitive and -resistant human tumor cell lines. The results demonstrated significant cytotoxicity across both types of cells, with the most potent derivative inducing apoptosis and showing effective inhibition of topoisomerase II .
- Mechanistic Insights : Another investigation focused on the binding affinity of this compound to mismatched DNA. This study revealed that the complex preferentially binds to the N3 position of adenine in the minor groove rather than the traditional N7 position in guanine, which is typical for many platinum-based drugs like cisplatin .
- Comparative Efficacy : In comparative studies with cisplatin, this compound demonstrated enhanced cytotoxicity in mismatch repair-deficient colorectal carcinoma cell lines, suggesting its potential as a more effective alternative in certain contexts .
Properties
CAS No. |
15614-67-2 |
---|---|
Molecular Formula |
C36H30O2P2Pt |
Molecular Weight |
751.7 g/mol |
IUPAC Name |
dioxoplatinum;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.2O.Pt/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;; |
InChI Key |
RXRLLJPVHZLHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.O=[Pt]=O |
Origin of Product |
United States |
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